molecular formula C18H12ClF3N4O2 B2635451 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-02-2

2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2635451
CAS No.: 866149-02-2
M. Wt: 408.77
InChI Key: RZPLYBHRHHHSHT-YSURURNPSA-N
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Description

2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C18H12ClF3N4O2 and its molecular weight is 408.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study by Guna and Purohit (2012) highlighted the synthesis of 2-amino-4-{4'-[(4'Â’Â’-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine and its derivatives. These compounds exhibited moderate activity against Gram-positive, Gram-negative bacteria, and fungi at a concentration of 50 μg/ml.

Structural Analysis and Synthesis Techniques

  • Crystal and Molecular Structure : Research by Craciun et al. (1998) delved into the crystal and molecular structure of a similar compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone. The study used X-ray diffraction and ab initio calculations to analyze its structure.

Applications in Chemical Synthesis

  • Pyrimidine Derivatives Synthesis : A study by Fan and Cheng (1993) reported on the preparation of derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, including various substituted groups on the pyrimidine ring.

  • Transformations of Pyrimidines : Botta et al. (1985) explored the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various derivatives, showcasing the versatility of pyrimidinone compounds in chemical reactions (Botta et al., 1985).

Biological and Pharmacological Studies

  • Potential Antiasthma Agents : Research by Medwid et al. (1990) found that certain pyrimidinone derivatives, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were active as mediator release inhibitors, suggesting potential applications in treating asthma.

  • Inhibition of Dihydrofolic Reductase and Thymidylate Synthetase : A study by Baker and Jordaan (1965) synthesized derivatives of 2-amino-5-(4-phenylbutyl)-6-(trifluoromethyl)-4-pyrimidinol and evaluated their effects on dihydrofolic reductase and thymidylate synthetase.

Chemical Properties and Reactions

  • Reactions of Cyclic Oxalyl Compounds : A study focused on the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives, showcasing the diverse chemical reactivity of such compounds (Altural and Kollenz, 1990).

  • Synthesis and Docking Studies : Research on the synthesis and docking studies of related pyrimidine derivatives, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was conducted, contributing to the understanding of these compounds' molecular interactions (Bommeraa et al., 2019).

Properties

IUPAC Name

2-amino-3-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O2/c19-12-5-7-13(8-6-12)28-14-4-2-1-3-11(14)10-24-26-16(27)9-15(18(20,21)22)25-17(26)23/h1-10H,(H2,23,25)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLYBHRHHHSHT-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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